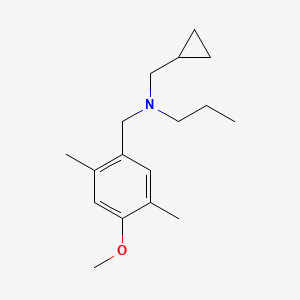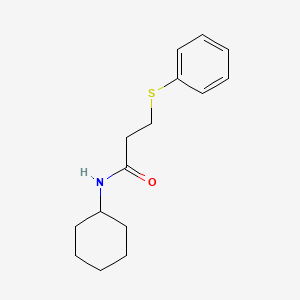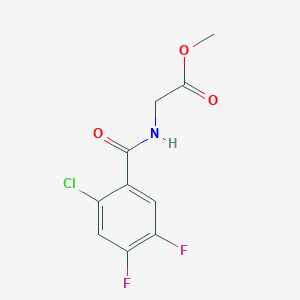![molecular formula C19H24N2O4S B5184096 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide, also known as MPAP, is a compound that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. MPAP is a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival.
作用機序
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide binds to and activates the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Activation of the sigma-1 receptor by 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide results in the modulation of calcium signaling, protein folding, and cell survival. The sigma-1 receptor is also involved in the regulation of neurotransmitter release and ion channel activity, which may contribute to the therapeutic effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide.
Biochemical and Physiological Effects:
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of calcium signaling, the regulation of neurotransmitter release, and the enhancement of neuroprotection. 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide is that it is a selective sigma-1 receptor agonist, which means it has a specific target in the brain. This makes it easier to study the effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide on the sigma-1 receptor and its downstream signaling pathways. However, one limitation of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide is that it may have off-target effects on other receptors or cellular processes. This can make it difficult to interpret the results of experiments using 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide.
将来の方向性
There are several future directions for research on 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide. One area of interest is the potential therapeutic effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide in neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more selective sigma-1 receptor agonists that have fewer off-target effects. Additionally, the role of the sigma-1 receptor in various cellular processes, including calcium signaling, protein folding, and cell survival, is still not fully understood, and further research is needed to elucidate these mechanisms.
合成法
The synthesis of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with propylamine, followed by reduction of the nitro group to an amine using palladium on carbon. The resulting amine is then reacted with 2-phenylethylamine and sulfonyl chloride to form the final product, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide. The synthesis of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been described in detail in several research papers.
科学的研究の応用
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In animal models, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance neuroprotection. 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-methoxy-5-(2-phenylethylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-12-20-19(22)17-14-16(9-10-18(17)25-2)26(23,24)21-13-11-15-7-5-4-6-8-15/h4-10,14,21H,3,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOKBSKHLGDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(2-phenylethylsulfamoyl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)

![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)